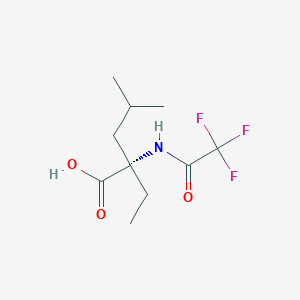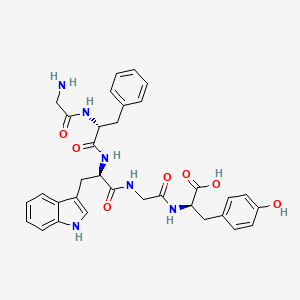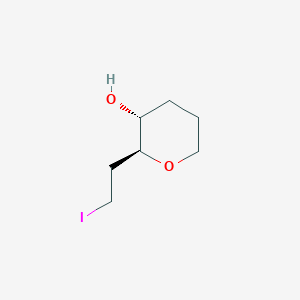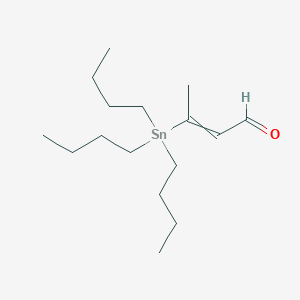![molecular formula C15H15N5O B12579704 Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) CAS No. 185669-80-1](/img/structure/B12579704.png)
Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) is a compound that belongs to the class of pyrazole-based ligands. These ligands are known for their ability to coordinate with metal ions, making them valuable in various catalytic and biological applications . The compound’s structure includes a phenol group, a pyrazole moiety, and an acetonitrile group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phenol and pyrazole groups play crucial roles in stabilizing the metal center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol is unique due to its combination of a phenol group, a pyrazole moiety, and an acetonitrile group. This combination allows it to form highly stable metal complexes with diverse catalytic and biological activities. Compared to imidazole-based ligands, it offers different coordination environments and reactivity patterns .
Properties
CAS No. |
185669-80-1 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
acetonitrile;2-[di(pyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H12N4O.C2H3N/c18-12-6-2-1-5-11(12)13(16-9-3-7-14-16)17-10-4-8-15-17;1-2-3/h1-10,13,18H;1H3 |
InChI Key |
RRAZNIBULMOUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=C(C(=C1)C(N2C=CC=N2)N3C=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)





![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)


